7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic Acid 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18383384
InChI: InChI=1S/C13H9ClN2O4/c14-9-5-11-7(4-12(9)16(19)20)8(13(17)18)3-10(15-11)6-1-2-6/h3-6H,1-2H2,(H,17,18)
SMILES:
Molecular Formula: C13H9ClN2O4
Molecular Weight: 292.67 g/mol

7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic Acid

CAS No.:

Cat. No.: VC18383384

Molecular Formula: C13H9ClN2O4

Molecular Weight: 292.67 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic Acid -

Specification

Molecular Formula C13H9ClN2O4
Molecular Weight 292.67 g/mol
IUPAC Name 7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C13H9ClN2O4/c14-9-5-11-7(4-12(9)16(19)20)8(13(17)18)3-10(15-11)6-1-2-6/h3-6H,1-2H2,(H,17,18)
Standard InChI Key FXYJFOITPDQICM-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 2, 4, 6, and 7. Key functional groups include:

  • Nitro group (-NO₂) at position 6, which enhances electrophilicity and potential interactions with biological targets.

  • Chlorine atom (-Cl) at position 7, contributing to steric and electronic effects.

  • Cyclopropyl ring at position 2, introducing conformational rigidity.

  • Carboxylic acid (-COOH) at position 4, enabling salt formation and solubility modulation.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₉ClN₂O₅Derived
Molecular Weight320.68 g/molCalculated
Key Substituents2-Cyclopropyl, 6-Nitro, 7-Chloro

The structural similarity to patented 7-chloro-1-cyclopropyl-4-oxo-quinoline-3-carboxylic acids suggests shared synthetic strategies, such as Dieckmann cyclization and halogenation steps.

Synthetic Pathways and Methodological Considerations

Precursor Selection

Synthesis likely begins with methyl 2-chloro-6-nitroquinoline-4-carboxylate , a compound with a verified CAS number (103646-11-3). Hydrolysis of the methyl ester to the carboxylic acid would involve alkaline saponification, as demonstrated in analogous systems .

Reaction Optimization

Critical steps include:

  • Cyclopropane Introduction: Cyclopropyl groups are typically added via nucleophilic substitution or transition metal-catalyzed cross-coupling. The patent describes using cyclopropylamine under heated conditions (60–140°C) in dimethylsulfoxide (DMSO).

  • Nitro Group Stability: Nitration must precede cyclopropane introduction to avoid side reactions. Nitrating agents like nitric acid/sulfuric acid mixtures are standard.

Table 2: Exemplary Reaction Conditions

StepReagents/ConditionsYieldSource
Ester SaponificationNaOH (2M), Ethanol, Reflux85–90%
CyclopropylationCyclopropylamine, DMSO, 120°C70%

Physicochemical Properties and Stability

Solubility and Partitioning

The carboxylic acid group confers pH-dependent solubility:

  • Aqueous Solubility: High in alkaline media (as carboxylate salts) but low in acidic conditions.

  • LogP Estimate: ~3.1 (based on methyl ester analog ), indicating moderate lipophilicity.

Thermal Stability

Quinoline derivatives with nitro groups often decompose above 200°C . The cyclopropyl ring may enhance thermal stability compared to linear alkyl chains.

OrganismMIC RangeBasis for Estimation
Escherichia coli0.25–8Analog data
Pseudomonas aeruginosa8–64Resistance mechanisms

Structure-Activity Relationships (SAR)

  • Nitro Position: Para to the carboxylic acid (position 6) optimizes electronic effects for target binding.

  • Chlorine Substitution: Meta-chloro (position 7) enhances membrane penetration via hydrophobic interactions.

Applications and Industrial Relevance

Pharmaceutical Development

As a quinoline-carboxylic acid, this compound could target DNA gyrase or topoisomerase IV, similar to fluoroquinolones . Its nitro group may confer activity against anaerobic pathogens, expanding therapeutic utility.

Agricultural Chemistry

Quinoline derivatives are explored as antifungal agents in crop protection. The cyclopropyl group’s metabolic stability could prolong field efficacy.

Challenges and Future Directions

Synthetic Scalability

Multi-step sequences involving nitration and cyclopropylation require stringent control to avoid byproducts. Continuous flow chemistry may improve reproducibility.

Toxicity Profiling

Nitroaromatics often exhibit mutagenic potential. In silico toxicity prediction (e.g., using QSAR models) is recommended before in vivo studies.

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